molecular formula C22H17ClN2O6 B11454576 1-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11454576
M. Wt: 440.8 g/mol
InChI Key: GYMAGDJXESLQSS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolopyridine core, a chlorophenyl group, and a methoxybenzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolopyridine core, followed by the introduction of the chlorophenyl and methoxybenzodioxole groups. Key steps may include:

    Cyclization reactions: to form the pyrrolopyridine core.

    Electrophilic aromatic substitution: to introduce the chlorophenyl group.

    Methoxylation: and to incorporate the methoxybenzodioxole moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Catalysis: to enhance reaction rates.

    Continuous flow reactors: for efficient large-scale synthesis.

    Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

1-(3-Chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: Study of its effects on cellular processes and pathways.

    Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Influence on pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
  • 1-(4-Chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Uniqueness: The unique combination of the chlorophenyl group, methoxybenzodioxole moiety, and pyrrolopyridine core in 1-(3-chlorophenyl)-7-(7-methoxy-2H-1,3-benzodioxol-5-yl)-5-oxo-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17ClN2O6

Molecular Weight

440.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C22H17ClN2O6/c1-29-16-5-11(6-17-21(16)31-10-30-17)14-8-18(26)24-19-15(22(27)28)9-25(20(14)19)13-4-2-3-12(23)7-13/h2-7,9,14H,8,10H2,1H3,(H,24,26)(H,27,28)

InChI Key

GYMAGDJXESLQSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N(C=C4C(=O)O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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